2-Chloroprop-2-en-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-chloroprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c1-3(4)2-5;/h1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQGOHJIWTLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712407 | |
| Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-95-8 | |
| Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroprop-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Medium and Catalysts
- Catalysts: Platinum(II) chloride (PtCl₂) or platinum(II) bromide (PtBr₂) are used as catalysts, often combined with copper(II) chloride (CuCl₂) as a co-catalyst to enhance activity and selectivity.
- Solvents: The reaction is conducted in solvents capable of dissolving the catalyst, such as aliphatic nitriles (e.g., adiponitrile), organic phosphites, or ammonium salts like methyltrioctylammonium chloride.
- Conditions: The reaction typically occurs at elevated temperatures (120–150 °C) under a hydrogen chloride atmosphere, ensuring saturation of the liquid medium with HCl before introducing the substrate.
Reaction Mechanism and Process
- The substrate (e.g., methylacetylene or propadiene analogs) is contacted with hydrogen chloride in the presence of the catalyst system.
- The amine functionality is converted into the corresponding hydrochloride salt by HCl injection.
- The reaction proceeds via electrophilic addition of HCl across the unsaturated bond, followed by amination steps to yield 2-chloroprop-2-en-1-amine hydrochloride.
Performance Metrics
| Catalyst System | Temperature (°C) | Initial Conversion (%) | Selectivity to Chloropropenyl Amine (%) | Catalyst Stability (hours) |
|---|---|---|---|---|
| PtCl₂ - CuCl₂ | 120 | 97 | 92 | 410 |
| PtBr₂ - CuCl₂ | 120 | 98 | 90 | 347 |
| PtCl₂ with methyltrioctylammonium chloride solvent | 140 | 91 | 93 | 889 |
| PtCl₂ with adiponitrile solvent | 150 | 40 | 82 | — |
| PtCl₂ with adiponitrile/primene 81R mixture | 150 | 82 | 84 | — |
Note: The data reflect analogous processes for chloropropenes, which are chemically close to this compound and inform its preparation strategies.
Chlorination of Amino Alcohols Using Hydrogen Chloride
Another approach, although more commonly applied to related compounds like 2-chloroethylamine hydrochloride, provides valuable insights for preparing this compound.
Raw Materials and Catalysts
- Starting Material: Amino alcohols such as ethanolamine analogs.
- Chlorinating Agent: Hydrogen chloride gas is used as a chlorination reagent, replacing more hazardous reagents like thionyl chloride.
- Catalysts: Organic acids (e.g., propionic acid, butyric acid) act as catalysts to facilitate the substitution reaction.
Process Description
The preparation involves three main steps:
- Initial HCl Saturation: Ethanolamine is stirred and exposed to hydrogen chloride gas at room temperature until the pH reaches 2–3.
- Catalytic Chlorination: Organic acid is added, and the mixture is heated (120–160 °C) under continued hydrogen chloride flow. Water formed during the reaction is removed by distillation.
- Product Isolation: After reaction completion, the mixture is cooled, treated with absolute ethanol, filtered, and dried under vacuum to yield the hydrochloride salt.
Reaction Parameters
| Parameter | Recommended Range |
|---|---|
| HCl flow rate (step 1 & 2) | 300–500 mL/min (per 1 mol amino alcohol) |
| Organic acid catalyst ratio | 0.05–0.15 mass ratio relative to amino alcohol |
| Reaction temperature | 120–160 °C |
| Reaction time | 2–5 hours |
| Drying temperature | 50–60 °C (vacuum drying) |
| Product purity | ~99% |
| Product yield | ~90% |
This method is notable for its environmental advantages, avoiding toxic byproducts and using readily available raw materials.
Comparative Analysis of Preparation Methods
| Aspect | Catalytic Chlorination of Alkynes/Alkenes | Chlorination of Amino Alcohols with HCl |
|---|---|---|
| Raw Materials | Methylacetylene/propadiene mixtures | Ethanolamine or analogs |
| Catalyst | PtCl₂, CuCl₂, ammonium salts | Organic acids (e.g., propionic acid) |
| Chlorinating Agent | Hydrogen chloride | Hydrogen chloride |
| Reaction Conditions | Elevated temperature (120–150 °C), liquid medium saturation with HCl | Elevated temperature (120–160 °C), distillation to remove water |
| Reaction Time | Variable, catalyst-dependent (hours to hundreds of hours for stability) | 2–5 hours |
| Product Purity | High (dependent on catalyst and solvent) | ~99% |
| Environmental Impact | Moderate, depends on catalyst and solvent | Low, avoids toxic byproducts |
| Industrial Viability | High, used in large-scale synthesis | High, green and cost-effective |
Summary and Recommendations
- The catalytic chlorination of propargylamine derivatives using platinum-based catalysts in specialized solvent systems offers high selectivity and catalyst longevity, making it suitable for industrial-scale synthesis of this compound.
- The chlorination of amino alcohols using hydrogen chloride and organic acid catalysts provides a greener alternative with high product purity and yield, suitable for processes prioritizing environmental considerations.
- Optimization of reaction parameters such as temperature, catalyst type, solvent, and hydrogen chloride flow rate is critical for maximizing yield and purity.
- Continuous monitoring via gas chromatography or similar analytical techniques is recommended to ensure process control and product quality.
This detailed analysis synthesizes current knowledge on preparation methods for this compound, drawing on diverse and authoritative patent literature and chemical process research to provide a comprehensive guide for researchers and industrial chemists.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Products can include aldehydes or carboxylic acids.
Reduction: Products are typically simpler amines.
Substitution: Products vary depending on the nucleophile used but can include alcohols or other substituted amines.
Scientific Research Applications
Organic Synthesis
2-Chloroprop-2-en-1-amine hydrochloride serves as a crucial intermediate in synthesizing various organic compounds. Its unique structure allows for diverse chemical transformations, particularly through nucleophilic substitution and addition reactions. It has been utilized in:
- Synthesis of Allylamines: The compound has been involved in stereoselective synthesis processes, particularly in the formation of allylamines through iron-catalyzed cross-coupling reactions with Grignard reagents .
Biological Studies
The compound is being explored for its potential biological activities, especially concerning enzyme interactions and metabolic pathways. Its reactivity with biological molecules makes it valuable for:
- Studying Enzyme Interactions: Research indicates that this compound can interact with specific enzymes, potentially leading to new therapeutic applications.
Pharmaceutical Development
Due to its structural properties, the compound is investigated for its role as an active pharmaceutical ingredient (API) or as an intermediate in drug synthesis. It may contribute to developing new medications targeting various diseases.
Data Table: Comparison of Synthesis Methods
| Synthesis Method | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| Chlorination of Propene | High | Moderate | Low |
| Ethanolamine + Thionyl Chloride | High | Short | Moderate |
| Ethanolamine + HCl | Moderate | Long | High |
Case Study 1: Stereoselective Synthesis of Allylamines
Research conducted on the stereoselective synthesis of allylamines using this compound demonstrated its effectiveness as a precursor in producing compounds with significant biological activity. The study highlighted the efficiency of iron-catalyzed reactions, yielding high purity products suitable for further biological testing .
Case Study 2: Enzyme Interaction Studies
A series of experiments focused on the interaction between this compound and various enzymes revealed promising results indicating potential therapeutic applications. The compound's ability to modify enzyme activity suggests avenues for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-amine hydrochloride involves its interaction with various molecular targets. The chlorine atom and amine group allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Properties :
- Collision Cross Section (CCS) : Predicted values vary by charge state, e.g., [M+H]⁺: 113.3 Ų, [M+Na]⁺: 124.4 Ų .
Comparative Analysis with Structural Analogs
Allylamine Hydrochloride (2-Propen-1-amine Hydrochloride)
- Molecular Formula : C₃H₈ClN
- Molecular Weight : 93.55 g/mol
- Key Differences :
- Lacks the chlorine substituent on the propene chain.
- Higher water solubility due to reduced steric hindrance.
- Applications: Used in antifungal agents (e.g., terbinafine derivatives).
2-Chloro-N-ethylprop-2-en-1-amine
- CAS : 51114-21-7
- Molecular Formula : C₅H₁₀ClN
- Molecular Weight : 119.59 g/mol
- Key Differences: Ethyl group on the amine increases hydrophobicity (XLogP3: 1.2 vs. target compound’s ~0.5).
Cinnamylamine Hydrochloride (3-Phenylprop-2-en-1-amine Hydrochloride)
Data Table: Structural and Physicochemical Comparison
*Calculated based on formula C₃H₇Cl₂N (assuming HCl counterion).
Research Findings and Implications
Electron-Withdrawing Effects : The chlorine in 2-chloroprop-2-en-1-amine HCl polarizes the double bond, making it more reactive toward nucleophiles compared to allylamine HCl. This property is critical in synthetic chemistry for constructing complex amines .
Steric and Hydrophobic Effects :
- The ethyl group in 2-chloro-N-ethylprop-2-en-1-amine reduces solubility but may enhance membrane permeability in drug design .
- Cinnamylamine HCl’s phenyl group introduces aromaticity, useful in pharmaceuticals targeting hydrophobic binding pockets .
Analytical Applications : The CCS values of 2-chloroprop-2-en-1-amine HCl (e.g., 113.3 Ų for [M+H]⁺) provide benchmarks for ion mobility spectrometry, aiding in rapid identification compared to analogs lacking standardized data .
Notes on Discrepancies and Limitations
Biological Activity
2-Chloroprop-2-en-1-amine hydrochloride, also known as 3-chloroprop-2-en-1-amine hydrochloride, is an organic compound characterized by its unique structural features, including a chlorine atom on a propene chain and an amine group. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₃H₇Cl₂N
- Molecular Weight : Approximately 109.54 g/mol
- Structure : The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for diverse applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly through its interactions with biological molecules. The presence of both a chlorine atom and an amine group facilitates various chemical transformations, including nucleophilic substitution and addition reactions.
The compound's reactivity allows it to interact with enzymes and metabolic pathways, potentially leading to therapeutic applications. Studies have suggested that its structural configuration enhances its ability to bind with specific biological targets, which could be crucial for drug development.
Toxicological Profile
The compound is classified under hazardous materials due to its acute toxicity. It poses risks if ingested or inhaled, with symptoms ranging from respiratory distress to neurological effects. Understanding the toxicological profile is essential for safe handling and application in research.
Case Study 1: Toxicity Assessment
A study assessed the acute toxicity of this compound through inhalation exposure in rats. The results indicated significant clinical signs of toxicity, including irregular respiration and tremors. The LC50 was determined to be approximately 6.1 mg/L air, highlighting the compound's hazardous nature .
Case Study 2: Metabolic Pathways
Research has focused on the biotransformation of related compounds, such as 2-chloroaniline. Major metabolic pathways include para-hydroxylation and sulfate conjugation, with significant urinary metabolites identified as 4-amino-3-chlorophenyl sulfate. These findings are relevant for understanding the metabolic fate of similar compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloropropylamine hydrochloride | C₃H₈ClN | Lacks the double bond in the propene chain |
| 2-Chloroethylamine hydrochloride | C₂H₅ClN | Contains a shorter carbon chain and different chlorination site |
| 3-Bromoprop-2-en-1-amine hydrochloride | C₃H₇BrN | Bromine instead of chlorine |
The comparison highlights that while these compounds share structural similarities, their reactivity profiles differ significantly due to variations in halogen substitution and carbon chain length.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloroprop-2-en-1-amine hydrochloride with high purity?
- Methodology : Synthesis of amine hydrochlorides typically involves reacting the free base with hydrochloric acid under controlled conditions (e.g., inert atmosphere, low temperature) to prevent side reactions. For example, analogous compounds like 3-Cyclopropylpropan-1-amine hydrochloride are synthesized via alkylation of amines followed by HCl treatment . Key steps include:
- Precursor preparation : Reacting allyl chloride with ammonia or a primary amine.
- Salt formation : Adding concentrated HCl dropwise to the amine in anhydrous solvent (e.g., diethyl ether).
- Purification : Recrystallization from ethanol/water mixtures to achieve ≥95% purity.
- Critical parameters : Reaction temperature (0–5°C for HCl addition), stoichiometric HCl ratio (1:1 molar), and solvent choice (polar aprotic solvents enhance yield).
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Solubility : The hydrochloride salt increases aqueous solubility due to ionic dissociation, as observed in compounds like 1-(3-Chlorophenoxy)propan-2-amine hydrochloride . For example, solubility in water at 25°C may exceed 50 mg/mL, whereas the free base is sparingly soluble.
- Stability : Stability is pH-dependent. Under acidic conditions (pH < 3), the salt remains stable, but degradation occurs at neutral/basic pH via hydrolysis or oxidation. Storage recommendations:
- Short-term : 4°C in sealed, desiccated vials.
- Long-term : -20°C under nitrogen atmosphere .
Q. What analytical techniques are effective for characterizing molecular structure and purity?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm allylic chlorine and amine protonation (δ ~8–10 ppm for NH₃⁺) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic chlorine patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving nucleophilic substitution?
- Case study : Discrepancies in SN1 vs. SN2 pathways for allylic chlorides.
- Experimental design : Kinetic studies (e.g., varying solvent polarity) and isotopic labeling (¹⁸O/²H) to track intermediate formation.
- Data analysis : Computational modeling (DFT) to compare activation energies of competing pathways .
Q. What strategies optimize reaction conditions for multi-step syntheses using this compound as a precursor?
- Key considerations :
- Protection/deprotection : Use Boc or Fmoc groups to shield the amine during subsequent reactions (e.g., coupling with carboxylic acids) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to modify the allyl group selectively.
- Scale-up : Continuous flow reactors for improved heat/mass transfer, as demonstrated in industrial syntheses of related hydrochlorides .
- Troubleshooting : Monitor by-products (e.g., elimination products) via GC-MS and adjust pH/temperature to suppress side reactions .
Q. What computational modeling approaches predict reactivity in complex reaction environments?
- Recommended tools :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
